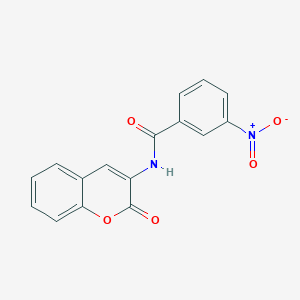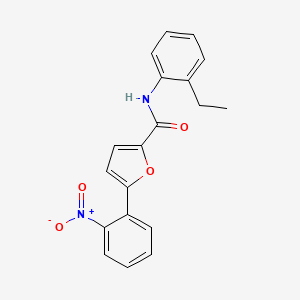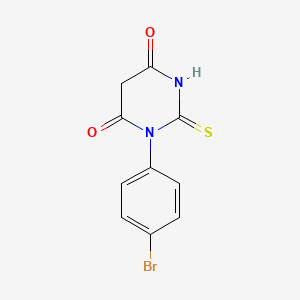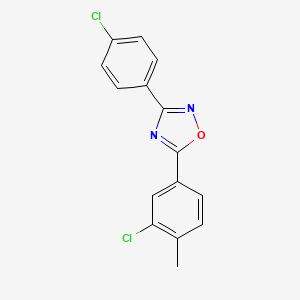![molecular formula C11H12N4O2S B5799108 methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)
methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a tetrazole derivative that possesses thioester functionality, making it a versatile molecule for various synthetic and biological applications.
Applications De Recherche Scientifique
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has potential applications in various scientific research fields. One of the prominent applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess antimicrobial, antifungal, and antitumor activities. Moreover, it has been reported that this compound can inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting certain enzymes and proteins involved in cellular processes. For instance, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, it has been shown that this compound can inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has been shown to have various biochemical and physiological effects. For instance, it has been reported that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the elimination of abnormal cells. Moreover, it has been shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity towards certain enzymes and proteins, which makes it a valuable tool for studying various cellular processes. Moreover, this compound can be easily synthesized using readily available reagents, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate. One of the potential directions is to further investigate the mechanism of action of this compound, which can help in the development of more potent and selective inhibitors. Moreover, the potential applications of this compound in various therapeutic areas, including cancer and infectious diseases, can be explored further. Additionally, the synthesis of novel derivatives of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate can be investigated to improve its biological activities and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is a multi-step process that involves the reaction of 4-methylbenzyl bromide with sodium azide to form the corresponding azide. The azide is then reduced with triphenylphosphine to form the corresponding amine. Subsequently, the amine is reacted with methyl 2-bromoacetate to form the desired compound. The overall yield of this synthesis is approximately 50%.
Propriétés
IUPAC Name |
methyl 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-3-5-9(6-4-8)15-11(12-13-14-15)18-7-10(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDMFDVSBKRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)


![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)


![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)